![molecular formula C12H3Cl5O2 B131709 1,2,3,7,8-Pentachlorodibenzo-P-dioxin CAS No. 40321-76-4](/img/structure/B131709.png)
1,2,3,7,8-Pentachlorodibenzo-P-dioxin
Overview
Description
1,2,3,7,8-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. It is a type of persistent organic pollutant (POP) that is known for its environmental persistence and potential toxic effects . The compound has a molecular formula of C₁₂H₃Cl₅O₂ and a molecular weight of 356.416 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,7,8-Pentachlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. The reaction typically requires the presence of a chlorinating agent, such as chlorine gas or a chlorinating compound, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often occurs as an unintentional by-product during the manufacture of organochlorides, the bleaching of paper, and the incineration of chlorine-containing substances . These processes can lead to the formation of various PCDD congeners, including this compound, which are then released into the environment.
Chemical Reactions Analysis
Types of Reactions
1,2,3,7,8-Pentachlorodibenzo-p-dioxin can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various chlorinated quinones, while reduction reactions can yield less chlorinated dibenzodioxins .
Scientific Research Applications
Chemical Properties and Toxicity
- Molecular Formula : C₁₂H₃Cl₅O₂
- Molecular Weight : 356.416 g/mol
- CAS Number : 40321-76-4
- Toxicity : PeCDD is classified as a persistent organic pollutant (POP) with significant bioaccumulation potential in living organisms. It is associated with various adverse health effects including cancer and reproductive toxicity .
Environmental Monitoring and Analysis
PeCDD is primarily monitored in environmental samples due to its persistence and toxicity. Its applications in environmental science include:
- Soil and Sediment Analysis : PeCDD levels are routinely measured in soil samples to assess contamination from industrial activities. For example, studies conducted at the Midland Plant revealed significant PeCDD contamination linked to historical emissions .
- Food Safety Assessments : The compound is analyzed in food products, particularly in beef and vegetables grown in contaminated areas. The University of Michigan Dioxin Exposure Study (UMDES) highlighted elevated serum levels of PeCDD among individuals consuming locally sourced food .
Data Table: Environmental Monitoring of PeCDD
Sample Type | Average Concentration (ppt) | Source/Study |
---|---|---|
Soil | 10 - 50 | UMDES |
Beef Lipid | 1,780 | UMDES |
Vegetables | Varies | EPA Studies |
Health Risk Assessments
PeCDD's health implications necessitate rigorous risk assessments:
- Cancer Risk : Epidemiological studies have linked PeCDD exposure to increased cancer risk. The U.S. Environmental Protection Agency (EPA) evaluates such risks through toxicity equivalency factors (TEFs), which quantify the relative potency of dioxins .
- Immunotoxicity Studies : Research has indicated that PeCDD exposure may alter lymphocyte populations and immune responses in humans and wildlife .
Case Study: UMDES Findings
A notable case study from the UMDES investigated individuals with high serum concentrations of PeCDD due to dietary exposure from locally sourced beef and vegetables. The study found that serum levels were significantly higher than background levels, indicating a direct correlation between environmental contamination and human exposure .
Regulatory Framework
The management of PeCDD is governed by various regulations aimed at reducing its environmental impact:
Mechanism of Action
1,2,3,7,8-Pentachlorodibenzo-p-dioxin exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism . This activation can result in the production of phase I and phase II metabolizing enzymes, which play a role in the detoxification and bioactivation of xenobiotics . The compound’s ability to activate AhR is associated with its toxic effects, including carcinogenicity and disruption of developmental processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,7,8-Pentachlorodibenzo-p-dioxin is part of a larger group of polychlorinated dibenzodioxins (PCDDs), which include:
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)
- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)
- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD)
Uniqueness
This compound is unique among PCDDs due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Its interaction with AhR and its potential toxic effects make it a compound of significant interest in environmental and toxicological research .
Biological Activity
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are environmental pollutants known for their toxicological effects. This compound has garnered significant attention due to its biological activity and potential health risks. This article will explore the biological activity of PeCDD, including its mechanisms of action, effects on human health and wildlife, and relevant case studies.
PeCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression. Upon binding to AhR, PeCDD facilitates the transcription of various genes involved in xenobiotic metabolism and cellular stress responses. The activation of AhR by PeCDD can lead to both beneficial and detrimental outcomes:
- Enzyme Induction : PeCDD enhances the expression of enzymes that metabolize toxic compounds, potentially providing a protective effect against certain carcinogens. For example, it can increase the activity of cytochrome P450 enzymes involved in the detoxification of polycyclic aromatic hydrocarbons like benzo(a)pyrene .
- Carcinogenic Potential : Prolonged exposure to PeCDD can lead to adverse effects such as immunotoxicity and carcinogenicity. The compound may promote tumorigenesis by increasing oxidative stress and altering cellular signaling pathways that regulate cell proliferation and apoptosis .
Health Effects
The biological activity of PeCDD has been linked to various health effects in humans and animals:
- Reproductive Toxicity : Studies have shown that exposure to PCDDs can disrupt reproductive processes, leading to decreased fertility and developmental abnormalities in offspring .
- Immune System Impairment : Chronic exposure to PeCDD has been associated with weakened immune responses, increasing susceptibility to infections and diseases .
- Carcinogenicity : Epidemiological studies indicate a correlation between PCDD exposure and increased risks for certain cancers, including soft tissue sarcomas and non-Hodgkin lymphoma .
Case Study 1: Dioxin Exposure in Vietnam Veterans
A study focusing on Vietnam veterans exposed to Agent Orange (which contains TCDD and other dioxins) found significant associations between dioxin exposure and various health issues, including increased rates of cancer and reproductive problems. The study underscored the long-term health impacts of dioxin exposure in humans, highlighting the need for ongoing monitoring and research into PCDD-related health risks .
Case Study 2: Environmental Impact on Wildlife
Research conducted on wildlife populations near industrial sites contaminated with dioxins revealed reproductive failures and population declines in species such as fish-eating birds. These findings illustrate the ecological consequences of PCDD contamination in habitats where wildlife is exposed to these persistent organic pollutants .
Comparative Analysis of Biological Activity
The following table summarizes key biological activities associated with various chlorinated dibenzo-p-dioxins:
Compound | AhR Activation | Carcinogenic Potential | Reproductive Toxicity | Immune System Effects |
---|---|---|---|---|
This compound | Moderate | High | Yes | Yes |
2,3,7,8-Tetrachlorodibenzo-p-dioxin | High | Very High | Yes | Yes |
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | High | Very High | Yes | Moderate |
Properties
IUPAC Name |
1,2,3,7,8-pentachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZPQQWDODWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052078 | |
Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40321-76-4 | |
Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40321-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NE6H0QPCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.